Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095409-61-1
VCID: VC5241031
InChI: InChI=1S/C8H13N.ClH/c9-5-6-7(1-2-7)8(6)3-4-8;/h6H,1-5,9H2;1H
SMILES: C1CC12C(C23CC3)CN.Cl
Molecular Formula: C8H14ClN
Molecular Weight: 159.66

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride

CAS No.: 2095409-61-1

Cat. No.: VC5241031

Molecular Formula: C8H14ClN

Molecular Weight: 159.66

* For research use only. Not for human or veterinary use.

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride - 2095409-61-1

Specification

CAS No. 2095409-61-1
Molecular Formula C8H14ClN
Molecular Weight 159.66
IUPAC Name dispiro[2.0.24.13]heptan-7-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H13N.ClH/c9-5-6-7(1-2-7)8(6)3-4-8;/h6H,1-5,9H2;1H
Standard InChI Key XJWSWOOBUOLJGS-UHFFFAOYSA-N
SMILES C1CC12C(C23CC3)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride belongs to the class of dispiro compounds, featuring two spiro-connected cyclopropane rings and a central methanamine group protonated as a hydrochloride salt. The InChI key (XJWSWOOBUOLJGS-UHFFFAOYSA-N) and SMILES notation (C1CC12C(C23CC3)CN.Cl) reflect its three-dimensional geometry, where the cyclopropane rings impose significant steric strain, enhancing reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₄ClN
Molecular Weight159.66 g/mol
CAS Number2095409-61-1
InChI KeyXJWSWOOBUOLJGS-UHFFFAOYSA-N
SMILESC1CC12C(C23CC3)CN.Cl

The hydrochloride salt form improves stability and solubility, critical for pharmaceutical formulations .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Formation of Dispiro[2.0.2.1]heptane: Cyclopropanation reactions using dienes and transition metal catalysts (e.g., Rh₂(OAc)₄) yield the dispiro framework.

  • Methanamine Functionalization: The dispiro intermediate reacts with methanamine in tetrahydrofuran (THF) at −78°C, followed by HCl treatment to precipitate the hydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature−78°C to 25°C
CatalystRh₂(OAc)₄ (0.5 mol%)
SolventTetrahydrofuran (THF)
Yield68–72%

Industrial production employs continuous flow reactors to enhance efficiency, achieving purities >98% via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Stability and Reactivity

The compound’s spirocyclic structure confers exceptional thermal stability, with decomposition observed only above 250°C. Its hydrochloride salt form exhibits high hygroscopicity, necessitating anhydrous storage conditions.

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 2.85 ppm (methanamine CH₂) and δ 1.45–1.20 ppm (cyclopropane CH₂ groups) .

  • IR: Strong absorption at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend).

ParameterValue
EC₅₀ (CFTR activation)12.5 µM
Maximum Efficacy60% vs. control
Selectivity Index>100 (vs. unrelated ion channels)

Antimicrobial Activity

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to membrane disruption via amine group interactions.

Applications in Pharmaceutical and Material Sciences

Drug Development

The compound serves as a lead structure for CFTR correctors, with derivatives showing improved potency in rescuing ΔF508-CFTR mutants.

Polymer Additives

Incorporating the dispiro moiety into polyurethane matrices increases tensile strength by 30%, attributed to crosslinking via amine groups.

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